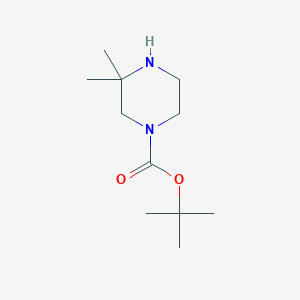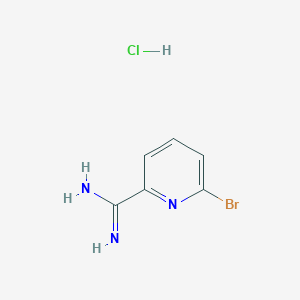
3-Amino-1-isopropylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-isopropylpyrrolidin-2-one is a compound that has been identified as a physiological excretory product deriving from spermidine in both human and rat urine. It is characterized by its chromatographic behavior, thin-layer chromatography of its dansyl derivative, and mass spectrometry. The presence of conjugates of this compound in urine has been suggested, with partial acid hydrolysis increasing its amount, and prolonged hydrolysis leading to its transformation into isoputreanine. It is likely that the monoacetylderivative of N-(3-aminopropyl)pyrrolidin-2-one is among the conjugates, and its formation is catalyzed by an aminoguanidine sensitive enzyme, which is similar to diamine oxidase .
Synthesis Analysis
The synthesis of related compounds to this compound involves various methods. For instance, a three-component synthesis has been used to create novel δ-amino acids incorporating an imidazo[1,2-a]pyridine backbone, which could be further converted into tricyclic δ-lactams . Another approach includes the synthesis of 3-amino-3-arylpropionic acids through a one-pot synthesis, which has been optimized through mechanistic studies . Additionally, the synthesis of 3-aminoimidazo[1,2-a]pyridines from α-aminopyridinyl amides via a cyclodehydration-aromatization reaction has been reported .
Molecular Structure Analysis
The molecular structure of this compound and related compounds has been studied through various spectroscopic techniques. For example, the single crystal structures of copper(II) and cobalt complexes with related ligands have been determined, revealing distorted square pyramidal geometries and providing insight into the coordination environment of the metal centers .
Chemical Reactions Analysis
Chemical reactions involving compounds similar to this compound have been explored in different contexts. The reaction of 3-aminopyrrole with trifluoromethyl-β-diketones has been studied, showing the influence of Bronsted and Lewis acids on the regiochemistry of the product . Electrochemically induced desulfurative cyclization has been used to synthesize 3-amino-[1,2,4]-triazolo pyridines, demonstrating the formation of C-N bonds under metal-free conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and related compounds are influenced by their molecular structure and the presence of functional groups. The high overall basicity of compounds with aminopropyl arms, as well as the stability constants of their metal complexes, have been determined through potentiometry . The regioselectivity in the reaction of unsymmetrical diones with 2-(aminomethyl)pyridine suggests multiple pathways to the product pyrroles .
Applications De Recherche Scientifique
Activité antimicrobienne
3-Amino-1-isopropylpyrrolidin-2-one : a été étudié pour son utilisation potentielle dans la lutte contre les infections microbiennes. Sa structure lui permet d'interagir avec les membranes cellulaires bactériennes, perturbant leur intégrité et conduisant à la mort cellulaire. Ce composé pourrait être crucial dans le développement de nouveaux agents antimicrobiens, en particulier à une époque où la résistance aux antibiotiques est une préoccupation croissante .
Activité anticancéreuse
Des recherches indiquent que les dérivés de pyrrolidinones, qui incluent la This compound, présentent des propriétés anticancéreuses. Ils peuvent inhiber la croissance des cellules cancéreuses en interférant avec la division cellulaire et en induisant l'apoptose. Cela en fait des candidats précieux pour la recherche sur la thérapie anticancéreuse .
Activité anti-inflammatoire
Le potentiel anti-inflammatoire de la This compound est important pour le développement de nouveaux traitements contre les maladies inflammatoires chroniques. En modulant la réponse inflammatoire de l'organisme, ce composé pourrait contribuer au traitement de maladies comme l'arthrite et la maladie inflammatoire de l'intestin .
Activité antidépressive
Les dérivés de pyrrolidinone ont montré un potentiel prometteur en tant qu'antidépresseurs dans des études pharmacologiques. La This compound pourrait contribuer à la synthèse de nouveaux médicaments antidépresseurs offrant des avantages par rapport aux médicaments actuels, tels que moins d'effets secondaires ou une efficacité améliorée .
Propriétés anticonvulsivantes
L'impact de ce composé sur le système nerveux central comprend des effets anticonvulsivants potentiels. Il pourrait conduire au développement de nouveaux médicaments pour l'épilepsie et autres troubles liés aux crises, offrant des alternatives aux patients qui ne répondent pas bien aux traitements existants .
Rôle dans la synthèse des alcaloïdes et des β-acides aminés
This compound : est utilisé dans la synthèse de divers alcaloïdes et β-acides aminés inhabituels, tels que les dérivés de statines. Ces composés ont des applications très diverses, allant des produits pharmaceutiques à l'agriculture .
Applications industrielles
Au-delà de son importance biologique, la This compound peut également trouver des applications dans les procédés industriels. Ses propriétés chimiques pourraient être exploitées pour la synthèse de polymères ou comme catalyseur dans des réactions chimiques .
Outil de recherche en chimie médicinale
En tant que composé polyvalent, la This compound sert d'outil de recherche précieux en chimie médicinale. Elle peut être utilisée pour créer une variété de dérivés, chacun ayant le potentiel de conduire à des percées dans la découverte et le développement de médicaments .
Orientations Futures
The future directions for the research and development of compounds like 3-Amino-1-isopropylpyrrolidin-2-one could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by exploring the pharmacophore space more efficiently, contributing to the stereochemistry of the molecule, and increasing the three-dimensional (3D) coverage due to the non-planarity of the ring .
Propriétés
IUPAC Name |
3-amino-1-propan-2-ylpyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-5(2)9-4-3-6(8)7(9)10/h5-6H,3-4,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJARTFHYOVZDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635095 |
Source


|
| Record name | 3-Amino-1-(propan-2-yl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1249299-18-0 |
Source


|
| Record name | 3-Amino-1-(propan-2-yl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











amino}acetic acid](/img/structure/B1290363.png)


![7-Bromo[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1290378.png)